molecular formula C12H23NO4S2 B6716062 Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate

Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate

Cat. No.: B6716062
M. Wt: 309.5 g/mol
InChI Key: AVULLOSUFNKGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate is a complex organic compound featuring a sulfonyl group, a morpholine ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of sulfonyl groups with proteins and enzymes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its sulfonyl group can impart unique properties to polymers and other materials, enhancing their performance in specific applications.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-(morpholin-4-yl)sulfonylpropanoate: Lacks the propan-2-yl group, which may affect its reactivity and interactions.

    Methyl 2-methyl-3-(2-thiomorpholin-4-yl)sulfonylpropanoate: Contains a thiomorpholine ring, which can alter its chemical properties and biological activity.

Uniqueness

Methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate is unique due to the presence of the propan-2-yl group attached to the morpholine ring. This structural feature can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in chemical and biological applications.

Properties

IUPAC Name

methyl 2-methyl-3-(2-propan-2-ylthiomorpholin-4-yl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S2/c1-9(2)11-7-13(5-6-18-11)19(15,16)8-10(3)12(14)17-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVULLOSUFNKGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)S(=O)(=O)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.